2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
Description
2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings, with a trifluoromethyl group attached to the pyrimidine ring
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-2-4-12-7(14-6)15-5-1-3-13-15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOOJFWYOHKASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)pyrimidine: Lacks the pyrazole ring, which may affect its reactivity and applications.
2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position, potentially leading to different reactivity and properties.
Uniqueness
2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the pyrazole and pyrimidine rings, as well as the trifluoromethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrazole and pyrimidine derivatives, which are known for their diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating high potency against these pathogens .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(1H-Pyrazol-1-yl)-4-(CF3)pyrimidine | < 10 | Staphylococcus aureus |
| 2-(1H-Pyrazol-1-yl)-4-(CF3)pyrimidine | < 20 | E. coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Notably, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A549 cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 0.71 | HepG-2 |
| Derivative B | 1.39 | BT474 |
| Derivative C | 0.95 | BGC823 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving p53 activation.
Case Studies
A notable study investigated the effects of a series of pyrazole derivatives on cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
